molecular formula C16H17N7O5 B4345786 N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE

N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE

Cat. No.: B4345786
M. Wt: 387.35 g/mol
InChI Key: NNETZPJKBIOLML-UHFFFAOYSA-N
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Description

N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a complex organic compound that features a benzoxadiazole ring, a morpholine group, and a nitro-substituted pyrazole ring

Properties

IUPAC Name

N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)-2-(4-nitropyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O5/c1-10(22-9-11(8-17-22)23(25)26)16(24)18-12-2-3-13(15-14(12)19-28-20-15)21-4-6-27-7-5-21/h2-3,8-10H,4-7H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNETZPJKBIOLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C2=NON=C12)N3CCOCC3)N4C=C(C=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the formation of the benzoxadiazole ring, followed by the introduction of the morpholine group. The nitro-substituted pyrazole ring is then synthesized and attached to the benzoxadiazole core. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. Advanced purification techniques, such as chromatography and crystallization, are also employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.

    Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could produce a variety of morpholine-substituted analogs.

Scientific Research Applications

N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole ring.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with proteins or nucleic acids, while the nitro group may undergo bioreduction to form reactive intermediates. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE stands out due to its unique combination of functional groups. The presence of both a morpholine and a nitro-substituted pyrazole ring provides distinct chemical and biological properties, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE
Reactant of Route 2
N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE

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